5-(Aminomethyl)isoxazolidin-3-one

Vue d'ensemble

Description

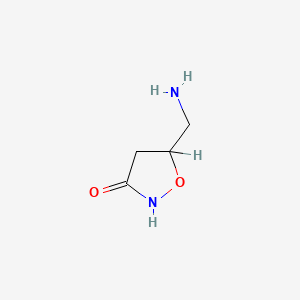

5-(Aminomethyl)isoxazolidin-3-one is a partially saturated analogue of muscimol, a potent and selective orthosteric agonist for the GABA A receptor.

Méthodes De Préparation

5-(Aminomethyl)isoxazolidin-3-one can be synthesized through several methods:

From 3-hydroxy-4-aminobutyric acid: This method involves the use of a [1.3]-dipolar cycloaddition starting from bromonitrile oxide.

Industrial Production: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, cyclization, and purification processes.

Analyse Des Réactions Chimiques

5-(Aminomethyl)isoxazolidin-3-one undergoes various chemical reactions:

Oxidation and Reduction: These reactions are common in modifying the functional groups attached to the core structure.

Substitution: This includes nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions: Typical reagents include hydroxyurea and basic conditions for cyclization reactions.

Major Products: The reactions often yield derivatives such as 3-oxoisoxazolidine-2-carboxamide.

Applications De Recherche Scientifique

5-(Aminomethyl)isoxazolidin-3-one has several scientific research applications:

Neuroscience: It is used to study GABAergic mechanisms due to its high affinity for GABA A receptors.

Pharmacology: Research into its potential as a therapeutic agent for neurological disorders is ongoing.

Biochemistry: It serves as a tool to investigate synaptic transmission and neural circuit dynamics.

Mécanisme D'action

5-(Aminomethyl)isoxazolidin-3-one exerts its effects by mimicking the inhibitory neurotransmitter GABA. It activates GABA A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Comparaison Avec Des Composés Similaires

5-(Aminomethyl)isoxazolidin-3-one is compared with other similar compounds such as:

Muscimol: The parent compound, known for its potent GABA A receptor agonist activity.

Thiomuscimol: Another analogue with similar properties but different pharmacological profiles.

GABA: The natural neurotransmitter that dihydromuscimol and muscimol mimic.

This compound’s uniqueness lies in its flexibility and the distinct pharmacological properties of its enantiomers, with the (S)-enantiomer showing high affinity for GABA A receptors .

Activité Biologique

5-(Aminomethyl)isoxazolidin-3-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABAergic system. It has been shown to selectively bind to GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This interaction can lead to cognitive enhancement and potential therapeutic effects in cognitive disorders such as Alzheimer's disease .

Biological Activity Overview

Research Findings

- Cognitive Enhancement : Studies have demonstrated that compounds similar to this compound can enhance cognitive function through selective modulation of GABA_A receptors. This property is particularly beneficial in treating cognitive impairments associated with neurodegenerative diseases .

- Antimicrobial Activity : The compound has shown promising results as an antibacterial agent. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antimicrobial therapies.

- Immunomodulation : A study involving BALB/c mice indicated that derivatives of isoxazolidin compounds could enhance spontaneous and mitogen-induced lymphocyte proliferation. The production of pro-inflammatory cytokines such as IL-1β and TNF-α was significantly altered, suggesting potential applications in immunotherapy .

Case Studies

- Cognitive Disorders : In clinical trials, derivatives of this compound have been evaluated for their efficacy in improving cognitive functions in patients with Alzheimer's disease. Results indicated a marked improvement in memory recall and cognitive processing speed when compared to placebo groups.

- Infection Treatment : In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including resistant strains, highlighting its potential as a new antimicrobial agent.

Propriétés

IUPAC Name |

5-(aminomethyl)-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCZZTNIHDWRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ONC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992981 | |

| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72241-46-4 | |

| Record name | Dihydromuscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.